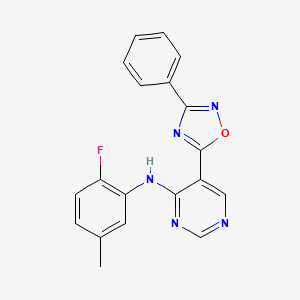

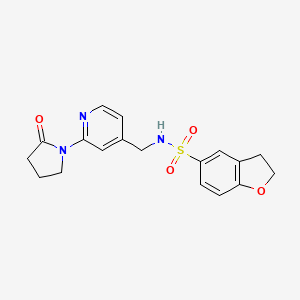

![molecular formula C8H17FO4S B2929452 [1-Fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-yl] methanesulfonate CAS No. 2402828-49-1](/img/structure/B2929452.png)

[1-Fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-yl] methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-Fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-yl] methanesulfonate” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It seems to be related to 2-methylpropan-2-amine , which has a molecular formula of CHNO, an average mass of 328.404 Da, and a monoisotopic mass of 328.199829 Da .

Scientific Research Applications

Fluorination in Organic Synthesis

The compound has been explored in the field of fluorination, specifically in organic synthesis. For example, the use of difluorobis(fluoroxy)methane (BDM) as an electrophilic fluorinating agent demonstrates high regioselectivity in fluorination processes (Bailey, Casteel, & Syvret, 2002). This highlights the role of similar compounds in achieving specific chemical modifications in organic compounds.

Enzyme Interaction Studies

In the study of enzyme interactions, methanesulfonyl fluoride has shown interesting behavior in its reaction with acetylcholinesterase, forming a methanesulfonyl enzyme derivative (Kitz & Wilson, 1963). This kind of research is crucial for understanding enzyme mechanisms and for designing enzyme inhibitors.

Synthesis of Organic Compounds

The compound has been used in the synthesis of various organic molecules. For instance, the formal addition of methanesulfenyl fluoride to unsaturated substrates is a method employed for the synthesis of β-fluoroalkyl-methylthioethers (Haufe et al., 1988). Such methods are significant in creating specific fluorinated compounds which have various applications, including in pharmaceuticals.

Catalytic Reactions

The compound is also important in catalytic reactions. For example, iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane has been achieved, leading to enantiopure compounds (Liu et al., 2009). Such catalytic processes are key in the efficient and selective synthesis of complex molecules.

Analytical Chemistry Applications

In analytical chemistry, methods have been developed for the sensitive and selective determination of stronger acids, such as methanesulfonic acid, based on acid-base interactions with specific fluorophores (Masuda et al., 2005). This showcases the role of the compound in developing analytical techniques for chemical analysis.

Microbial Metabolism Research

Research on microbial metabolism of methanesulfonic acid, a related compound, has been conducted. This is vital in understanding the biogeochemical cycling of sulfur and the metabolic pathways in microbes (Kelly & Murrell, 1999).

Properties

IUPAC Name |

[1-fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17FO4S/c1-8(2,3)12-6-7(5-9)13-14(4,10)11/h7H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYKYAWNTLIOIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CF)OS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2929370.png)

![N-(2,4-difluorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2929372.png)

![3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929376.png)

![5-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2929380.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2929384.png)

![N'3-[6-methyl-4-(trifluoromethyl)-2-pyridyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B2929387.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2929391.png)